N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a chlorinated aromatic ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C20H22ClN5O3S2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22ClN5O3S2/c1-14-16(21)10-7-11-17(14)22-19(27)13-30-20-24-23-18(25(20)2)12-26(31(3,28)29)15-8-5-4-6-9-15/h4-11H,12-13H2,1-3H3,(H,22,27) |
InChI Key |
YQIQCJLREUGVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE likely involves multiple steps, including the formation of the triazole ring, sulfonamide linkage, and the final coupling with the chlorinated aromatic ring. Typical reaction conditions might include:
Formation of the triazole ring: This could involve cyclization reactions under acidic or basic conditions.
Sulfonamide formation: This step might involve the reaction of an amine with a sulfonyl chloride.
Coupling reactions: The final product could be obtained through coupling reactions, possibly using catalysts like palladium.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the triazole ring or the sulfonamide group.
Substitution: The aromatic ring could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: can be compared to other triazole or sulfonamide-containing compounds.
Triazole derivatives: Often used in antifungal medications (e.g., fluconazole).
Sulfonamide derivatives: Commonly found in antibiotics (e.g., sulfamethoxazole).
Uniqueness
The unique combination of functional groups in N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
For precise and detailed information, consulting scientific literature and databases would be essential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
